L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine

DNA-binding motif methylation recognition transcription factor ZEBRA

L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine (CAS 647375-80-2; sequence H-Arg-Arg-Thr-Arg-Lys-OH; single-letter code RRTRK; molecular formula C28H57N15O7; approximate molecular weight 743.9 g/mol) is a synthetic linear pentapeptide comprising three L-arginine residues, one L-threonine, and one L-lysine in the sequence Arg¹-Arg²-Thr³-Arg⁴-Lys⁵. The compound carries a nominal net charge of +4 at physiological pH (three guanidinium groups from arginine side chains plus one ε-amino group from lysine, offset by the C-terminal carboxylate) and has a predicted isoelectric point >12.

Molecular Formula C28H57N15O7
Molecular Weight 715.9 g/mol
CAS No. 647375-80-2
Cat. No. B12069185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine
CAS647375-80-2
Molecular FormulaC28H57N15O7
Molecular Weight715.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O
InChIInChI=1S/C28H57N15O7/c1-15(44)20(24(48)41-17(9-5-13-38-27(33)34)22(46)42-19(25(49)50)8-2-3-11-29)43-23(47)18(10-6-14-39-28(35)36)40-21(45)16(30)7-4-12-37-26(31)32/h15-20,44H,2-14,29-30H2,1H3,(H,40,45)(H,41,48)(H,42,46)(H,43,47)(H,49,50)(H4,31,32,37)(H4,33,34,38)(H4,35,36,39)/t15-,16+,17+,18+,19+,20+/m1/s1
InChIKeyLQBJZRNRIRUVBD-HLXURNFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine (CAS 647375-80-2): Procurement-Ready Pentapeptide with an Established RRTRK DNA-Binding Motif


L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine (CAS 647375-80-2; sequence H-Arg-Arg-Thr-Arg-Lys-OH; single-letter code RRTRK; molecular formula C28H57N15O7; approximate molecular weight 743.9 g/mol) is a synthetic linear pentapeptide comprising three L-arginine residues, one L-threonine, and one L-lysine in the sequence Arg¹-Arg²-Thr³-Arg⁴-Lys⁵ . The compound carries a nominal net charge of +4 at physiological pH (three guanidinium groups from arginine side chains plus one ε-amino group from lysine, offset by the C-terminal carboxylate) and has a predicted isoelectric point >12 . This pentapeptide corresponds precisely to the RRTRK basic motif identified in the Epstein-Barr virus ZEBRA (BZLF1) protein, where it was demonstrated to be essential for high-affinity DNA binding and methylation-state discrimination [1]. Large-scale commercial inventory (990.9 g at 99.4% purity) has been documented, confirming its availability for research and industrial procurement [2].

Why In-Class Arginine-Rich Pentapeptides Cannot Be Interchanged: Sequence-Dependent DNA-Binding and Charge-Distribution Evidence for L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine


Not all arginine-rich pentapeptides are functionally equivalent. The RRTRK sequence of L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine contains a specific arrangement of basic and hydroxyl-bearing residues that cannot be reproduced by scrambled-sequence analogs (e.g., Arg-Thr-Lys-Arg, Thr-Arg-Lys-Arg) or by homopolymeric polyarginine or polylysine controls [1]. Direct experimental evidence from the ZEBRA protein demonstrates that mutation of this exact RRTRK motif to AATAA reduces DNA-binding affinity by approximately 7- to 10-fold for nonmethylated DNA and by 15- to 20-fold for methylated DNA [2]. Class-level evidence further establishes that arginine residues engage biological membranes and anionic polymers via fundamentally different interaction mechanisms than lysine residues—arginine's guanidinium group forms bidentate hydrogen bonds with phosphate and carboxylate moieties, whereas lysine's ammonium group forms only monodentate electrostatic contacts—resulting in quantitatively superior membrane permeabilization and DNA condensation by arginine-rich peptides compared to their lysine-rich counterparts [3]. Substituting this compound with a generic polybasic peptide therefore risks loss of the specific molecular recognition properties conferred by the RRTRK sequence motif.

Quantitative Differentiation Evidence for L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine (CAS 647375-80-2) Versus Closest Analogs


DNA Methylation-Discrimination Binding Affinity: RRTRK Motif Confers ~30-Fold Methylation Selectivity vs. ~5-Fold Without the Motif

The RRTRK pentapeptide sequence—identical to L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine—was identified as a noncanonical basic DNA-binding motif in the EBV ZEBRA protein. When present (construct Z(155-245)), it enabled high-affinity binding to doubly methylated RpZRE3 DNA with a dissociation constant (Kd) of ~62 nM and discriminated between methylated and unmethylated DNA by approximately 30-fold (Kd 62 nM methylated vs. 1,500 nM unmethylated). In contrast, construct Z(166-245), which lacks the RRTRK motif, bound methylated DNA with a Kd of only ~1,800 nM and exhibited only ~5-fold methylation discrimination (Kd 1,800 nM methylated vs. 9,700 nM unmethylated) [1]. The all-alanine mutant AATAA (replacing the four basic residues RRTRK) showed an approximately 7-fold decrease in binding affinity to nonmethylated ZpZIIIB DNA (Kd 750 ± 200 nM vs. 140 ± 30 nM wild-type) and an approximately 10-fold weaker affinity to doubly methylated RpZRE3 DNA (Kd 3,100 ± 400 nM vs. ~62 nM wild-type Z(155-245)) [1].

DNA-binding motif methylation recognition transcription factor ZEBRA epigenetic targeting

Bulk Supply Purity and Quantity: 990.9 g at 99.4% Purity Enables Pilot-Scale Procurement Without Custom Synthesis Lead Times

L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine (CAS 647375-80-2) is documented in the EOS MedChem stock inventory with 990.9 g available at a certified purity of 99.4%, as listed in the company's publicly accessible stock list [1]. This level of commercial availability distinguishes the compound from closely related custom-synthesis-only pentapeptides such as H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH (CAS 152246-44-1), which is typically supplied in milligram quantities (50–250 mg) at ≥98% purity . The near-kilogram inventory at >99% purity eliminates the 2- to 4-week lead time typically required for custom solid-phase peptide synthesis of analogous sequences.

peptide procurement bulk supply HPLC purity inventory availability

Arginine vs. Lysine Residue Composition: 3 Arg : 1 Lys Ratio Implies Superior Membrane Interaction vs. Lysine-Dominant Analogs Based on Direct Comparative Peptide Studies

L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine contains three arginine and one lysine residue (Arg:Lys ratio = 3:1). In a direct head-to-head comparison of engineered Trp-Arg (WR) vs. Trp-Lys (WK) peptides of matched length (8–18 residues), the shortest arginine-containing peptides (WR8 and WR10) displayed a statistically significant increase in antibacterial activity compared to their lysine-containing counterparts (P < 0.05) [1]. Surface plasmon resonance analysis of the optimally active 12-mer pair demonstrated stronger binding interactions of WR12 with Pseudomonas aeruginosa and greater membrane permeabilizing activity compared to WK12 [1]. A separate systematic study by the same group established that arginine, compared to lysine, yields enhanced antibacterial activity that minimizes the required peptide length to achieve functional antimicrobial action [1]. The mechanistic basis lies in arginine's guanidinium group forming bidentate hydrogen bonds with lipid phosphate headgroups, whereas lysine's ammonium group forms only monodentate electrostatic contacts, resulting in quantifiably stronger and longer-lasting peptide-bilayer interactions for arginine-rich sequences [2].

arginine-rich peptide membrane permeabilization antimicrobial peptide design guanidinium-phosphate interaction

Proteolytic Recognition Site Density: Four Trypsin/LysC Sites in Five Residues Define a Distinct Digestibility Profile vs. Protease-Resistant Analogs

The RRTRK sequence of L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine contains four canonical trypsin recognition sites (carboxyl side of Arg¹, Arg², Arg⁴, and Lys⁵) within a five-residue span, yielding a recognition site density of 80% of peptide bonds. This is in contrast to scrambled-sequence analogs: the tetrapeptide Arg-Thr-Lys-Arg (ATRA/Kentsin; CAS 73430-00-9) contains three trypsin sites across four residues (75% density), while the PKC substrate peptide Lys-Arg-Thr-Leu-Arg (KRTLR; CAS 121145-48-0) contains two trypsin sites across five residues (40% density, due to the Leu residue blocking consecutive cleavage) . Trypsin cleaves exclusively at the C-terminal side of arginine and lysine residues unless followed by proline . The RRTRK sequence therefore represents a highly trypsin-sensitive substrate, which is a critical consideration for experimental protocols involving proteolytic digestion, mass spectrometry sample preparation, or applications where peptide stability in protease-containing environments (serum, cell lysate) is a decision factor.

trypsin cleavage protease substrate peptide stability arginyl bond

The RRTRK Motif Is Indispensable for Lytic Cycle DNA Replication: Mutations Abolish Viral Late Gene Expression, Defining a Functional Threshold Unattainable by Non-Motif Peptides

Within the EBV ZEBRA protein, mutation of the RRTRK basic motif to AATAA not only reduced DNA-binding affinity but also abolished the protein's capacity to induce lytic cycle activation and viral late gene expression [1]. Plasmids encoding wild-type ZEBRA or four different RRTRK mutants were introduced into BZKO cells; the AATAA mutant failed to support lytic cycle DNA replication and viral late gene expression, while the wild-type RRTRK-containing protein fully supported both functions [1]. This functional dichotomy demonstrates that the RRTRK sequence is not merely a generic polybasic region but a sequence-specific determinant: individual residue contributions were dissected, revealing that the RK dipeptide (Arg⁴-Lys⁵) following Thr³ is a more important determinant for methylation-selective binding than the RR dipeptide (Arg¹-Arg²) preceding Thr³ [1]. The RRTAA mutant reduced binding by 2.6-fold, while the AATRK mutant showed only modest reduction (43–49% of wild-type probe shift), establishing a hierarchy RRTRK > AATRK ≈ RRTRA > AATAA [1].

viral replication lytic cycle activation ZEBRA protein EBV DNA replication origin

Validated Research and Industrial Application Scenarios for L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine (CAS 647375-80-2)


Methylation-Sensitive DNA-Binding Probe Development

Investigators developing fluorescence polarization or electrophoretic mobility shift assays (EMSAs) for detecting methylated DNA can employ L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine as a synthetic peptide surrogate for the ZEBRA RRTRK DNA-binding domain. The motif confers ~30-fold discrimination between methylated and unmethylated DNA targets (Kd ~62 nM vs. ~1,500 nM) [1], providing a quantifiable dynamic range for methylation detection that scrambled-sequence or alanine-substituted controls (Kd 1,800–9,700 nM) cannot achieve. The 990.9 g commercial supply at 99.4% purity [2] enables conjugation to fluorophores, biotin, or solid supports at preparative scale.

Positive Control Substrate for Trypsin and LysC Protease Activity Assays

With four trypsin recognition sites in a five-residue sequence, RRTRK serves as an ideal positive control substrate for calibrating trypsin (EC 3.4.21.4) and LysC (EC 3.4.21.50) activity assays. Complete digestion of RRTRK (5-mer) yields four fragments detectable by HPLC or LC-MS, providing a multi-point calibration standard within a single analyte. This contrasts with the KRTLR pentapeptide (2 sites; 2 fragments) or Kentsin tetrapeptide (2 sites; 2–3 fragments) [3], where fewer cleavage events limit the information content per assay. The compound's high purity (99.4%) minimizes background peptides that could confound fragmentation analysis.

Cationic Peptide Carrier for Anionic Payload Complexation Studies

The +4 net charge and high arginine content (75% of cationic residues) of RRTRK make it a compelling minimalist model for studying electrostatic complexation with anionic payloads such as siRNA, antisense oligonucleotides, or plasmid DNA [4]. Class-level evidence demonstrates that arginine-rich peptides condense DNA predominantly into multimolecular complexes with more complete payload release profiles compared to lysine-rich peptides, which form mixed monomolecular/multimolecular complexes with differential release [4]. The 990.9 g inventory [2] supports systematic formulation screening at gram scale without custom synthesis constraints.

EBV Lytic Cycle Research and Antiviral Competitive Inhibitor Design

For structural biology and drug discovery programs investigating the EBV ZEBRA-DNA interaction, the RRTRK pentapeptide is the minimal functional unit required to recapitulate the methylation-discrimination and DNA-binding properties of the full ZEBRA protein [1]. Mutagenesis data demonstrate that the RK dipeptide (Arg⁴-Lys⁵) within RRTRK is a disproportionately important determinant of methylation-selective binding [1], providing a structure-activity relationship (SAR) starting point for designing competitive peptide inhibitors. The complete loss of lytic replication function upon AATAA mutation [1] establishes that only the intact RRTRK sequence is suitable for mechanistic reconstitution experiments.

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